molecular formula C19H29F B1605149 1-Fluoro-4-(4-heptylcyclohexyl)benzene CAS No. 76802-59-0

1-Fluoro-4-(4-heptylcyclohexyl)benzene

Cat. No. B1605149
CAS RN: 76802-59-0
M. Wt: 276.4 g/mol
InChI Key: ZPNZXIUICNXXNC-UHFFFAOYSA-N
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Description

1-Fluoro-4-(4-heptylcyclohexyl)benzene, also known as HCBF, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the cyclohexylbenzene family and has a fluorine atom attached to the benzene ring.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-(4-heptylcyclohexyl)benzene is not well understood. However, studies have shown that 1-Fluoro-4-(4-heptylcyclohexyl)benzene exhibits liquid crystalline behavior due to its rigid and planar molecular structure. In addition, 1-Fluoro-4-(4-heptylcyclohexyl)benzene has been shown to have good electron mobility, making it a potential candidate for use in electronic devices.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1-Fluoro-4-(4-heptylcyclohexyl)benzene. However, studies have shown that 1-Fluoro-4-(4-heptylcyclohexyl)benzene is relatively non-toxic and has low solubility in water. This makes it a potential candidate for use in biomedical applications, such as drug delivery systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Fluoro-4-(4-heptylcyclohexyl)benzene in lab experiments is its unique chemical structure, which allows it to exhibit liquid crystalline behavior and good electron mobility. However, one of the limitations of using 1-Fluoro-4-(4-heptylcyclohexyl)benzene is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 1-Fluoro-4-(4-heptylcyclohexyl)benzene. One possible direction is to investigate its potential use in drug delivery systems. Another direction is to study its liquid crystalline behavior in more detail and explore its potential use in LCDs and OLEDs. Furthermore, future research could focus on synthesizing derivatives of 1-Fluoro-4-(4-heptylcyclohexyl)benzene to improve its solubility and other properties.

Scientific Research Applications

1-Fluoro-4-(4-heptylcyclohexyl)benzene has potential applications in various fields due to its unique chemical structure. One of the most significant applications of 1-Fluoro-4-(4-heptylcyclohexyl)benzene is in the field of liquid crystals. 1-Fluoro-4-(4-heptylcyclohexyl)benzene exhibits liquid crystalline behavior at room temperature, making it a potential candidate for use in liquid crystal displays (LCDs). Furthermore, 1-Fluoro-4-(4-heptylcyclohexyl)benzene has been studied for its potential use in organic solar cells, where it acts as a donor material. 1-Fluoro-4-(4-heptylcyclohexyl)benzene has also been investigated for its use in organic light-emitting diodes (OLEDs), where it can act as a blue-light emitter.

properties

IUPAC Name

1-fluoro-4-(4-heptylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29F/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)18-12-14-19(20)15-13-18/h12-17H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNZXIUICNXXNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342135
Record name 1-Fluoro-4-(4-heptylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-4-(4-heptylcyclohexyl)benzene

CAS RN

76802-59-0
Record name 1-Fluoro-4-(4-heptylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-fluoro-4-(trans-4-heptylcyclohexyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.598
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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